N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O3S2/c1-13-11-34-20(27-13)28-19(31)12-35-21-26-10-18(14-4-2-7-17(8-14)30(32)33)29(21)16-6-3-5-15(9-16)22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRIWLFZVOSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents include thionyl chloride, trifluoromethylbenzene, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of a sulfonyl group and an imidazole moiety enhances its pharmacological profile, making it a candidate for further investigation as a therapeutic agent. The molecular formula and structure influence its interactions with biological systems, which are critical for its efficacy as a drug.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, compounds containing thiazole rings have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anticancer Activity
Research indicates that N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those associated with breast cancer . Molecular docking studies suggest that this compound can interact effectively with specific targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
There is also evidence supporting the anti-inflammatory potential of this compound. Similar thiazole derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting that this compound may modulate inflammatory responses through specific biochemical interactions .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step synthetic routes that include key reactions such as nucleophilic substitutions and coupling reactions. The use of commercially available reagents facilitates the synthesis process, making it accessible for laboratory research .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of thiazole derivatives, several compounds were tested against a range of pathogens. Results indicated that derivatives similar to this compound exhibited significant inhibition zones against both bacterial and fungal strains, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
Another research effort focused on the anticancer efficacy of thiazole-based compounds against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment with various concentrations of the compounds. Results indicated that certain derivatives had notable cytotoxic effects, warranting further exploration into their mechanisms of action and structural optimization for enhanced efficacy .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Key Observations :
Antitumor Activity
- Imidazole acyl urea derivatives (9c, 9d): Exhibited 66.86–63.60% inhibition of BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%) .
- Thiazole-triazole hybrids (9a–9e) : Demonstrated variable binding to enzymatic active sites (e.g., α-glucosidase), with 9c showing superior docking scores due to halogenated aryl groups . The target’s 3-nitrophenyl may mimic this effect.
Cyclooxygenase (COX) Inhibition
- Compound 9 (): Tested for COX1/2 inhibition, with activity attributed to the 4-fluorophenyl group’s electronegativity. The target’s 3-nitrophenyl may offer stronger COX-2 selectivity due to nitro’s pronounced electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Thiazole-methyl substitution (target) may reduce CYP450-mediated oxidation versus unsubstituted thiazoles (e.g., Compound 9) .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an imidazole moiety, and a nitrophenyl group, contributing to its diverse chemical reactivity and potential pharmacological effects. The presence of sulfur in the thiazole and imidazole rings is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus disrupting their catalytic functions.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit such effects through the formation of reactive intermediates that interact with cellular components.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory diseases.
Biological Activity Overview
A summary of the biological activities reported for compounds structurally related to this compound is presented in the following table:
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Antifungal | Imidazole derivatives | Effective against various fungal strains |
| Anti-inflammatory | Sulfur-containing compounds | Reduction in inflammatory markers |
| Anticancer | Nitrophenyl compounds | Induction of apoptosis in cancer cells |
Case Studies
Several studies have examined the biological activity of thiazole and imidazole derivatives:
- Antimicrobial Studies : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that a related thiazole compound showed an MIC (Minimum Inhibitory Concentration) as low as 0.05 μg/mL against Staphylococcus aureus .
- Antifungal Activity : A related imidazole derivative was tested against Candida albicans, showing promising results with an MIC of 0.1 μg/mL . This suggests that the compound may possess similar antifungal properties.
- Anti-inflammatory Research : In a study focusing on thiazole derivatives, compounds were shown to significantly reduce TNF-alpha levels in vitro, indicating potential applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity. Key findings include:
- The presence of electron-withdrawing groups (like nitro groups) generally increases antimicrobial potency.
- Modifications on the thiazole ring can alter enzyme binding affinity and specificity.
Q & A
Q. What are the key synthetic methodologies for preparing acetamide derivatives with imidazole-thiazole scaffolds?
The synthesis typically involves nucleophilic substitution between thiol-containing imidazole precursors (e.g., 5-aryl-1H-imidazole-2-thiols) and chloroacetamide derivatives under basic conditions. For example, potassium carbonate in ethanol facilitates the reaction between 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide, followed by recrystallization for purification . This method ensures regioselectivity and minimizes byproducts.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., trifluoromethyl and nitrophenyl groups via and NMR).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass matching).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What are standard protocols for evaluating the compound’s solubility and stability?
- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C, 37°C) with periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Apply Design of Experiments (DoE) principles to systematically vary parameters:
- Catalyst loading (e.g., pyridine or zeolites for imidazole cyclization).
- Temperature (reflux vs. microwave-assisted synthesis).
- Solvent polarity (dioxane vs. ethanol for intermediate solubility). Statistical modeling (e.g., response surface methodology) identifies optimal conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative SAR analysis : Test analogs with modified substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore contributions.
- Target engagement assays : Use enzyme inhibition kinetics (e.g., COX-1/2 for anti-inflammatory potential) or cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How to design a mechanistic study for this compound’s antiproliferative effects?
- In vitro : Screen against cancer cell lines (e.g., MCF-7, A549) with IC determination via MTT assays.
- Pathway analysis : Perform RNA sequencing or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK signaling).
- In vivo validation : Use xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. What computational tools predict the compound’s drug-likeness and target interactions?
- ADMET prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles.
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or kinases.
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .
Methodological Considerations
Q. How to address low reproducibility in biological assays?
- Standardize assay protocols (e.g., cell passage number, serum batch).
- Include positive controls (e.g., celecoxib for COX inhibition).
- Validate results across multiple labs using blinded samples .
Q. What purification techniques are recommended for structurally similar impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
